Cas no 10539-19-2 (1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride)

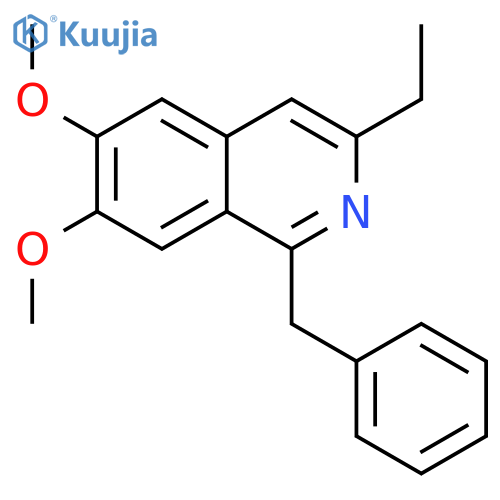

10539-19-2 structure

商品名:1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 化学的及び物理的性質

名前と識別子

-

- Isoquinoline,3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-

- 1-BENZYL-3-ETHYL-6,7-DIMETHOXYISOQUINOLINE

- 3-Ethyl-1-benzyl-6,7-dimethoxyisoquinoline

- 3-Ethyl-6,7-dimethoxy-1-(phenylmethyl)isoquinoline

- Eupaverin

- Isoquinoline, 1-benzyl-3-ethyl-6,7-dimethoxy

- moxaverine

- Moxaverina

- Einecs 234-117-5

- Moxaverina [inn-spanish]

- Isoquinoline, 1-benyl-3-ethyl-6,7-dimethoxy-

- 1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride

- Moxaverinum

- CHEBI:135307

- Tox21_113958

- DTXSID6057613

- CHEMBL2105060

- NS00003727

- 10539-19-2

- Moxaverine hydrochloride (Salt/Mix)

- UNII-P3P08Y1XJ4

- MYCMTMIGRXJNSO-UHFFFAOYSA-N

- CAS-10539-19-2

- AKOS000270782

- DB12251

- Moxaverinum [INN-Latin]

- Kollateral (Salt/Mix)

- MOXAVERINE [MI]

- Isoquinoline, 3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-

- SCHEMBL26554

- P3P08Y1XJ4

- NCGC00262967-01

- DTXCID7031402

- Moxaverine [INN:BAN]

- Q425881

- MOXAVERINE [INN]

- D07089

- Moxaverine (INN)

- MOXAVERINE [WHO-DD]

- 1163-37-7 (Hydrochloride)

-

- MDL: MFCD00865177

- インチ: InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3

- InChIKey: MYCMTMIGRXJNSO-UHFFFAOYSA-N

- ほほえんだ: CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 307.15733

- どういたいしつりょう: 307.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 31.4Ų

じっけんとくせい

- ゆうかいてん: 71-72.5°

- PSA: 31.35

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM263427-1g |

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline |

10539-19-2 | 97% | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM263427-1g |

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline |

10539-19-2 | 97% | 1g |

$680 | 2021-08-18 | |

| TRC | B065640-50mg |

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride |

10539-19-2 | 50mg |

$ 355.00 | 2022-06-07 | ||

| TRC | B065640-100mg |

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride |

10539-19-2 | 100mg |

$ 580.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099362-1g |

Moxaverine |

10539-19-2 | 98% | 1g |

¥5260.00 | 2024-08-09 |

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 関連文献

-

Sameek Singh,Samantha?L. Cooper,Jacqueline R. Glenn,Jessica Beresford,Lydia R. Percival,Joel D. A. Tyndall,Stephen J. Hill,Laura E. Kilpatrick,Andrea J. Vernall RSC Adv. 2018 8 16362

-

Renjie Chen,Jifeng Qi,Zhenjun Mao,Sunliang Cui Org. Biomol. Chem. 2016 14 6201

-

Lujun Zhang,Wenfang Xiong,Biao Yao,Haitao Liu,Meng Li,Yu Qin,Yujian Yu,Xu Li,Meng Chen,Wanqing Wu,Jianxiao Li,Jinliang Wang,Huanfeng Jiang RSC Adv. 2022 12 30248

-

4. Ru-catalyzed C–H activation/cyclization of oximes with sulfoxonium ylides to access isoquinolinesDarun Yang,Hongyan Xu,Xuejun Zhang,Yuntao Hu,Decai Huang,Huaiqing Zhao Org. Biomol. Chem. 2023 21 6750

-

Khalil Alatat,Alireza Abbasi Kejani,Ali Nikbakht,Hamid Reza Bijanzadeh,Saeed Balalaie Org. Biomol. Chem. 2022 20 579

10539-19-2 (1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride) 関連製品

- 18813-63-3(6-Isoquinolinol,1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-)

- 486-47-5(Ethaverine)

- 57170-09-9(6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

atkchemica

(CAS:10539-19-2)1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ